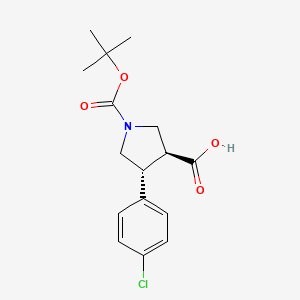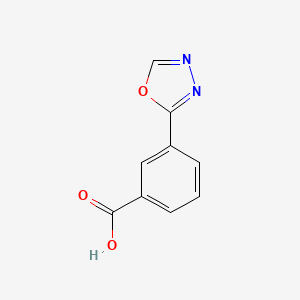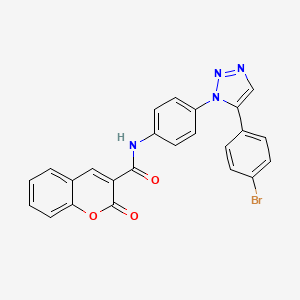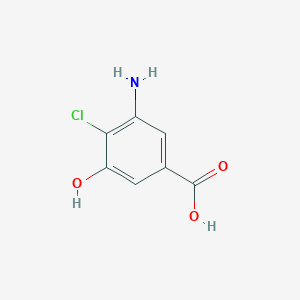![molecular formula C12H12N2OS B2729758 N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide CAS No. 2361638-72-2](/img/structure/B2729758.png)
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential application in research. CMPI is a small molecule that can be synthesized in a laboratory setting, and its unique structure makes it a promising candidate for various scientific investigations.
Mécanisme D'action
The mechanism of action of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves its interaction with the active site of FAAH and MAGL, where it acts as a competitive inhibitor. By binding to the active site, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide prevents the enzymes from breaking down endocannabinoids, leading to an increase in their levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide are primarily related to its inhibition of FAAH and MAGL. This leads to an increase in the levels of endocannabinoids, which can result in various effects, such as pain relief, anti-inflammatory activity, and appetite suppression. Additionally, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its ability to selectively inhibit FAAH and MAGL, making it a valuable tool for investigating the endocannabinoid system. Additionally, its relatively simple synthesis method and small molecular size make it easy to work with in a laboratory setting. However, one limitation of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its potential toxicity, which must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for research involving N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL, which could have therapeutic potential in the treatment of various conditions. Additionally, further investigation into the neuroprotective effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide could lead to the development of treatments for neurodegenerative diseases. Finally, the use of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide as a tool for investigating the endocannabinoid system could lead to a better understanding of its role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves several steps, including the reaction of 3-bromo-4-methylthiophenol with potassium cyanide to form 3-cyano-4-methylsulfanylphenol. This intermediate product is then reacted with benzyl chloroformate to obtain the final product, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH and MAGL has been shown to have therapeutic potential in the treatment of conditions such as chronic pain, anxiety, and obesity.
Propriétés
IUPAC Name |
N-[(3-cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8-9-4-5-11(16-2)10(6-9)7-13/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLZYJGRIYTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CNC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

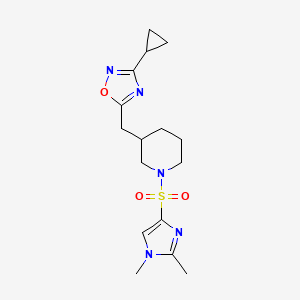
![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)
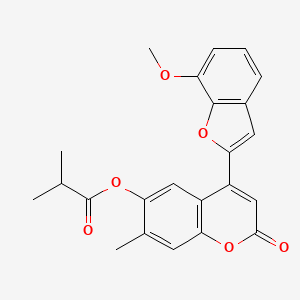
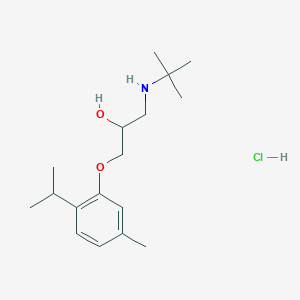

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)
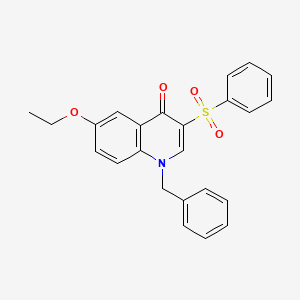
![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)
![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729688.png)
